1-(5-Bromothiophen-2-yl)cyclopropane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromothiophen-2-yl)cyclopropane-1-carbonitrile is a chemical compound characterized by its unique molecular structure, which includes a brominated thiophene ring attached to a cyclopropane ring with a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromothiophen-2-yl)cyclopropane-1-carbonitrile typically involves the bromination of thiophene followed by cyclopropanation and the introduction of the carbonitrile group. One common method includes the use of bromine or N-bromosuccinimide (NBS) for the bromination of thiophene. The cyclopropanation can be achieved using diazo compounds in the presence of a catalyst such as rhodium or copper.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and catalysts is also optimized to reduce costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromothiophen-2-yl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organolithium compounds.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used.
Reduction: Lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azides, nitriles, or organometallic compounds, while oxidation can produce sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
1-(5-Bromothiophen-2-yl)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex ring systems and heterocycles.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 1-(5-Bromothiophen-2-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The brominated thiophene ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity. The carbonitrile group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid
- 1-(5-Bromopyridin-2-yl)cyclopropane-1-carbonitrile
- 1-(5-Bromonaphthalen-2-yl)cyclopropane-1-carbonitrile
Uniqueness
1-(5-Bromothiophen-2-yl)cyclopropane-1-carbonitrile is unique due to its combination of a brominated thiophene ring, a cyclopropane ring, and a carbonitrile group. This unique structure imparts specific reactivity and binding properties, making it valuable in various research applications .
Eigenschaften
Molekularformel |
C8H6BrNS |
---|---|
Molekulargewicht |
228.11 g/mol |
IUPAC-Name |
1-(5-bromothiophen-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H6BrNS/c9-7-2-1-6(11-7)8(5-10)3-4-8/h1-2H,3-4H2 |
InChI-Schlüssel |
KHLZNPBUZNIBCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C#N)C2=CC=C(S2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.